水蛭素 (54-65)(硫酸化)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hirudin (54-65), sulfated is a fragment of the naturally occurring 65-amino acid peptide hirudin, which is found in the saliva of blood-sucking leeches . It has anti-coagulating properties and binds to the regulatory exosite of thrombin 1, preventing the activation of clotting factor V .

Synthesis Analysis

The C-terminal peptide of hirudin variant-1 (HV-1), HV-1-(54-65), and its analogs were chemically synthesized, and then the Tyr residue(s) in these peptides were sulfated by both enzymic and chemical methods . Enzymic O-sulfation of Tyr residues in the peptides was performed using sulfotransferase isolated from Eubacterium A-44 .Molecular Structure Analysis

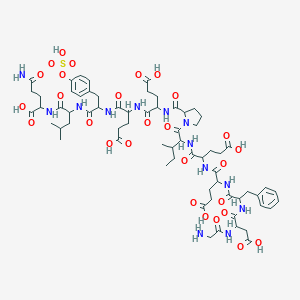

The molecular formula of Hirudin (54-65), sulfated is C66H93N13O25 . The structure-activity relationships of these sulfated peptides for thrombin inhibition were analyzed, and the Tyr62 and Tyr63 bisulfated peptide GDFEEIPEY (SO3H)Y (SO3H)LQ was found to be the most potent inhibitor of thrombin among the products tested .Chemical Reactions Analysis

All Tyr residues in the peptides were successfully sulfated by chemical reaction with N,N’-dicyclohexylcarbodiimide in the presence of sulfuric acid . The inhibitory activity by substitution with Tyr (SO3H) at position 63 was greater than that obtained by the substitution at position 62 .Physical And Chemical Properties Analysis

The molecular weight of Hirudin (54-65), sulfated is 1547.6 . It is stored at -20 °C or below . The salt form is NH4+ .科学研究应用

Hirudin

is a naturally occurring 65-amino acid peptide in the saliva of blood-sucking leeches and has anti-coagulating properties . This sulfated fragment binds to the regulatory exosite of thrombin 1 and prevents the activation of clotting factor V . It has been found to be the strongest natural specific inhibitor of thrombin .

Hirudin and its derivatives have been demonstrated to possess potent anti-thrombotic effect . They have been used in various fields of scientific research, including:

- Pharmacology : Hirudin has been used in pharmacological studies to investigate its anti-thrombotic activity . It has been found that derivatives of hirudin have stronger antithrombotic activity and lower bleeding risk .

- Medicine : Hirudin has been used in the treatment of Chronic Kidney Disease (CKD). It has shown protective effects in CKD against diabetic nephrology, nephrotic syndrome, and renal interstitial fibrosis .

- Biochemistry : The complete amino acid sequence of hirudin was first described in 1984. Hirudin is a single-chain polypeptide of 65 amino acids that consists of a compressed N-terminal region (amino acids 1–47) cross-linked by three disulfide bonds and a flexible C-terminal tail with a negative charge .

Wound Repair

Hirudin has been reported to have a wound repair effect . It can be used in the treatment of wounds to promote healing and prevent infection .

Anti-Fibrosis

Hirudin has an anti-fibrosis effect . It can be used in the treatment of fibrotic diseases to inhibit the proliferation of fibroblasts and the deposition of extracellular matrix .

Treatment of Diabetic Complications

Hirudin has been found to have an effect on diabetic complications . It can be used in the treatment of diabetes to prevent and treat complications associated with this disease .

Anti-Tumor

Hirudin has an anti-tumor effect . It can be used in cancer research and treatment to inhibit the growth and proliferation of cancer cells .

Anti-Hyperuricemia

Hirudin has an anti-hyperuricemia effect . It can be used in the treatment of hyperuricemia to reduce the level of uric acid in the blood .

Treatment of Cerebral Hemorrhage

Hirudin has an effect on cerebral hemorrhage . It can be used in the treatment of cerebral hemorrhage to prevent blood clot formation and promote blood flow .

Pharmacokinetics

Hirudin and its derivatives have been studied for their pharmacokinetic properties . These studies aim to understand the absorption, distribution, metabolism, and excretion of these compounds in the body .

Novel Preparations and Derivatives

Researchers have been developing novel preparations and derivatives of hirudin to improve its bioavailability and reduce adverse reactions . For example, recombinant-RGD-hirudin is one such derivative .

Toxicity Studies

Hirudin and its derivatives have been studied for their toxicity . These studies aim to understand the potential adverse effects of these compounds on the body .

安全和危害

未来方向

属性

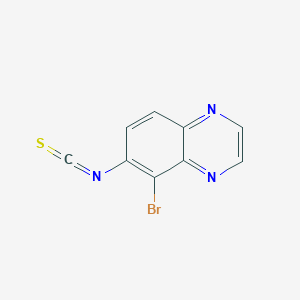

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXMQSIWBKKXGT-SQJOKQRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)